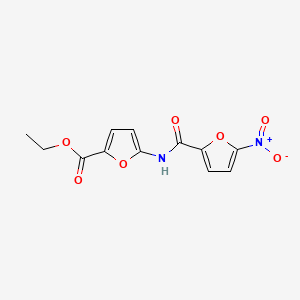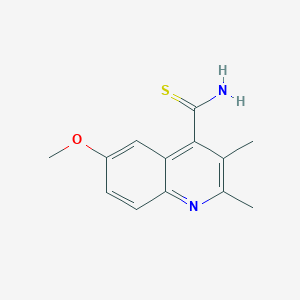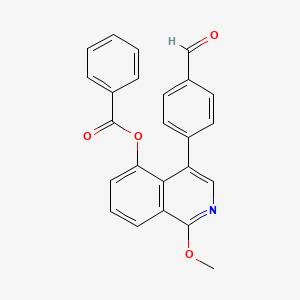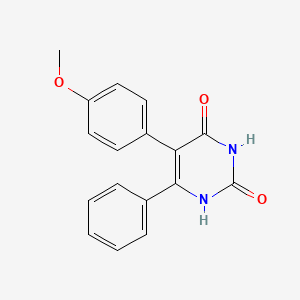![molecular formula C17H18N4O B12897200 4-(4-Methyl-6-phenylimidazo[1,5-a]pyrimidin-2-yl)morpholine CAS No. 88875-27-8](/img/structure/B12897200.png)
4-(4-Methyl-6-phenylimidazo[1,5-a]pyrimidin-2-yl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Methyl-6-phenylimidazo[1,5-a]pyrimidin-2-yl)morpholine is a heterocyclic compound that features an imidazo[1,5-a]pyrimidine core. This compound is of interest due to its potential pharmacological activities and its structural similarity to other biologically active molecules. The presence of both morpholine and imidazo[1,5-a]pyrimidine moieties in its structure suggests it may have diverse applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methyl-6-phenylimidazo[1,5-a]pyrimidin-2-yl)morpholine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1H-imidazol-4-amine with 1,3-diketones or malondialdehyde derivatives under acidic conditions . The reaction conditions often require the use of solvents such as ethanol or toluene, and catalysts like trifluoroacetic acid (TFA) to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors and automated synthesis platforms to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Methyl-6-phenylimidazo[1,5-a]pyrimidin-2-yl)morpholine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the morpholine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols
Wissenschaftliche Forschungsanwendungen
4-(4-Methyl-6-phenylimidazo[1,5-a]pyrimidin-2-yl)morpholine has several scientific research applications, including:
Medicinal Chemistry: It is used in the design and synthesis of potential therapeutic agents due to its structural similarity to known pharmacophores.
Biological Studies: The compound is investigated for its potential biological activities, such as antimicrobial, antiviral, and antitumor properties.
Chemical Biology: It serves as a building block for the synthesis of novel heterocyclic compounds with potential biological activities.
Industrial Applications:
Wirkmechanismus
The mechanism of action of 4-(4-Methyl-6-phenylimidazo[1,5-a]pyrimidin-2-yl)morpholine is not fully understood. its biological effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The imidazo[1,5-a]pyrimidine core is known to interact with various biological pathways, potentially inhibiting or modulating the activity of key proteins involved in disease processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine: Another heterocyclic compound with a similar imidazo core, known for its carcinogenic properties.
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4: A compound with a similar pyrimidine structure, used in medicinal chemistry.
Uniqueness
4-(4-Methyl-6-phenylimidazo[1,5-a]pyrimidin-2-yl)morpholine is unique due to the presence of both morpholine and imidazo[1,5-a]pyrimidine moieties in its structure. This combination of functional groups provides a versatile scaffold for the development of new therapeutic agents and chemical probes.
Eigenschaften
| 88875-27-8 | |
Molekularformel |
C17H18N4O |
Molekulargewicht |
294.35 g/mol |
IUPAC-Name |
4-(4-methyl-6-phenylimidazo[1,5-a]pyrimidin-2-yl)morpholine |
InChI |
InChI=1S/C17H18N4O/c1-13-11-15(20-7-9-22-10-8-20)19-16-12-18-17(21(13)16)14-5-3-2-4-6-14/h2-6,11-12H,7-10H2,1H3 |
InChI-Schlüssel |
QUDMOEBOFYBYLU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC2=CN=C(N12)C3=CC=CC=C3)N4CCOCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-{[1-(Prop-2-en-1-yl)pyrrolidin-2-yl]methyl}acetamide](/img/structure/B12897144.png)


![3,5-Bis{4-[(hex-5-en-1-yl)oxy]phenyl}-1,2-oxazole](/img/no-structure.png)
![Ethanol, 2,2'-[(5-phenyl-1H-1,2,4-triazol-3-yl)imino]bis-](/img/structure/B12897163.png)

![5H-1,3-Dithiolo[4,5-c]pyrrole, 2-(5H-1,3-dithiolo[4,5-c]pyrrol-2-ylidene)-](/img/structure/B12897191.png)

![4-(Hydroxymethyl)benzo[d]oxazole-2-carboxylic acid](/img/structure/B12897214.png)
